Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine, also known as BDTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDTA is a versatile molecule that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific and controlled manner. In
Mechanism Of Action
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine acts as a covalent inhibitor that binds to the active site of target proteins through a triazole ring. The aldehyde group of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine reacts with the nucleophilic residues of the target protein, forming a covalent bond that irreversibly inhibits the protein's activity. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has been shown to selectively inhibit various proteins, including kinases, phosphatases, and proteases.
Biochemical And Physiological Effects
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has been shown to have a specific and potent inhibitory effect on target proteins. The irreversible inhibition of these proteins can lead to downstream effects, such as the inhibition of cellular signaling pathways and the induction of apoptosis. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes.
Advantages And Limitations For Lab Experiments
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has several advantages for use in lab experiments, including its high potency and specificity for target proteins, its ability to irreversibly inhibit protein activity, and its versatility in various research fields. However, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and effective inhibition of target proteins.
Future Directions
There are several future directions for research on Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine, including the development of new synthesis methods to improve yield and purity, the exploration of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine's potential as a therapeutic agent, and the further study of its mechanism of action and downstream effects. Additionally, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be modified to create new chemical probes with improved potency and specificity for target proteins. Overall, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has significant potential for use in various scientific research fields and is a promising molecule for further study.
Synthesis Methods
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4-azido-1,2,3-triazole in the presence of a reducing agent. Both methods result in the formation of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine with high yields and purity.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has shown potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and biochemistry. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be used as a chemical probe to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can also be used as a precursor for the synthesis of other bioactive molecules, such as kinase inhibitors and protein-protein interaction inhibitors.
properties
CAS RN |
35546-62-4 |
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Product Name |
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine |
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
InChI Key |
JWJCLWJMCDPESU-YIXHJXPBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Origin of Product |
United States |
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